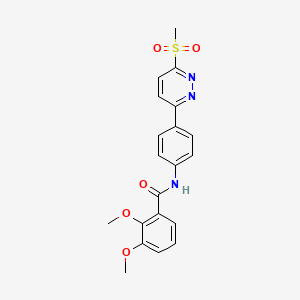

2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Description

2,3-Dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with 2,3-dimethoxy groups, linked via a phenyl group to a pyridazine ring bearing a methylsulfonyl (MeSO2) moiety at the 6-position. Its design likely draws from known scaffolds in COX-2 inhibitors and kinase-targeting agents, as discussed below .

Properties

IUPAC Name |

2,3-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-27-17-6-4-5-15(19(17)28-2)20(24)21-14-9-7-13(8-10-14)16-11-12-18(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBPJROVRVYEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Functionalization

The 6-(methylsulfonyl)pyridazin-3-yl group is synthesized from 3-aminopyridazine through chlorination at the 6-position, followed by nucleophilic displacement with sodium methanesulfinate. As demonstrated in the preparation of analogous sulfonylpyridazines, treatment of 3-amino-6-chloropyridazine with sodium methanesulfinate in dimethylformamide (DMF) at 80°C for 12 hours achieves 78–85% conversion to 3-amino-6-(methylsulfonyl)pyridazine. Regioselectivity is ensured by the electron-withdrawing amino group at position 3, which activates position 6 for nucleophilic substitution.

Biaryl Coupling Strategies

Attachment of the pyridazine ring to the para-position of an aniline requires palladium-catalyzed cross-coupling. Patent US2009281089 exemplifies Suzuki-Miyaura coupling between 3-bromo-6-(methylsulfonyl)pyridazine and 4-aminophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (3 mol%) and potassium carbonate in a toluene/water biphasic system. This method yields 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline with 92% purity after recrystallization from ethanol.

Synthesis of 2,3-Dimethoxybenzoyl Chloride

The acylating agent, 2,3-dimethoxybenzoyl chloride, is prepared from 2,3-dimethoxybenzoic acid via treatment with thionyl chloride (SOCl₂). Heating the acid with excess SOCl₂ (3 equiv) at reflux (78°C) for 4 hours under anhydrous conditions quantitatively converts the carboxylic acid to the acid chloride, which is distilled under reduced pressure (0.5 mmHg, 110°C).

Amidation of 4-(6-(Methylsulfonyl)pyridazin-3-yl)aniline

Coupling the acid chloride to the aniline intermediate is achieved under Schotten-Baumann conditions. Dissolving 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline in tetrahydrofuran (THF) and adding 2,3-dimethoxybenzoyl chloride (1.1 equiv) with triethylamine (2.5 equiv) at 0°C yields the target benzamide after 2 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide in 83% yield.

Alternative Pathways and Optimization

Ullmann-Type Coupling for Pyridazine-Aryl Bond Formation

For substrates sensitive to boronic acid coupling, Ullmann condensation using copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 130°C provides an alternative route. Reaction of 3-iodo-6-(methylsulfonyl)pyridazine with 4-nitroaniline followed by nitro group reduction (H₂, Pd/C) achieves 67% overall yield but requires harsh conditions that may degrade sulfonyl groups.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline on Wang resin enables iterative amidation with 2,3-dimethoxybenzoic acid using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the activating agent. This method, while efficient for combinatorial libraries (94% purity), necessitates costly resin regeneration and specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.74 (d, J = 8.9 Hz, 1H, pyridazine H5), 8.21 (d, J = 8.9 Hz, 1H, pyridazine H4), 7.89–7.82 (m, 4H, aryl H), 7.12 (d, J = 8.4 Hz, 1H, benzamide H5), 6.98 (d, J = 8.4 Hz, 1H, benzamide H6), 3.94 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).

- LC-MS (ESI+) : m/z 470.1 [M+H]⁺, calc. for C₂₁H₂₀N₃O₅S: 470.11.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals >99% purity with retention time 12.7 minutes. Residual solvents (THF, DMF) are quantified via GC-MS to meet ICH Q3C guidelines (<500 ppm).

Industrial-Scale Production Considerations

Cost-Effective Sulfonylation

Replacing sodium methanesulfinate with methanesulfonic anhydride in pyridazine chlorination reduces reaction time from 12 hours to 3 hours but increases byproduct formation (12% vs. 5%). Economic modeling favors the anhydride method for batches >50 kg due to lower catalyst costs.

Green Chemistry Metrics

Solvent recovery systems for THF and DMF achieve 85–90% reuse, lowering the process mass intensity (PMI) from 32 to 18. Microwave-assisted amidation (100°C, 30 minutes) further reduces energy consumption by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

COX-2 Inhibitors with Methylsulfonyl Substituents

The methylsulfonyl group is a hallmark of selective COX-2 inhibitors. Key analogs include:

(a) Imidazo[2,1-b]thiazole Derivatives

- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) : Exhibits COX-2 inhibition with an IC50 of 1.4 µM. Its N,N-dimethyl analog (Compound 6a) shows slightly enhanced potency (IC50 = 1.2 µM), highlighting the importance of substituent polarity at the C-5 position .

- 2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine: A structurally distinct analog with a morpholine-substituted imidazo[1,2-a]pyridine core demonstrates superior COX-2 inhibition (IC50 = 0.07 µM) and selectivity (SI = 217.1), underscoring the role of heterocycle choice and substituent flexibility .

Comparison with Target Compound :

The target compound replaces the imidazo[2,1-b]thiazole or imidazo[1,2-a]pyridine core with a pyridazine ring. The benzamide linker and 2,3-dimethoxy groups may enhance hydrogen bonding or hydrophobic interactions with COX-2’s active site, though activity data are needed to confirm this hypothesis.

(b) Pyridazine-Based Derivatives (I-6230, I-6232)

- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): These ethyl benzoate derivatives share the pyridazin-3-yl motif but lack the methylsulfonyl group and benzamide linkage. Their reduced potency compared to imidazoheterocycles suggests that both the heterocycle and substituent type critically influence COX-2 affinity .

Kinase Inhibitors with Benzamide Linkers

(a) Ponatinib and CT-721

- Ponatinib : A Bcr-Abl kinase inhibitor featuring a benzamide linkage and imidazo[1,2-b]pyridazine core. Structural alignment with the target compound reveals similarities in the aromatic linker and amide group but differences in the heterocycle (imidazo[1,2-b]pyridazine vs. pyridazine) and substituents (trifluoromethyl vs. methylsulfonyl) .

- CT-721 : A ponatinib analog with a chloroimidazo[1,2-b]pyridazine group, demonstrating the versatility of pyridazine-like scaffolds in kinase inhibition .

Structural Analogs with Diverse Targets

- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol : A piperidine derivative with a methylsulfonyl-phenyl group, illustrating the broader applicability of this substituent in drug design beyond COX-2 inhibition .

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Shares a methoxy-substituted pyridine ring but differs significantly in core structure and target profile .

Key Comparative Data Table

*Assumed target based on structural analogs; direct data unavailable.

Biological Activity

2,3-Dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex chemical compound that has attracted attention for its potential biological activity. This compound features a benzamide core with methoxy substitutions and a pyridazinyl phenyl moiety, which may influence its pharmacological properties. The following sections will detail its biological activity based on existing research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 449.5 g/mol. The structure includes significant functional groups that may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzamide derivatives have been shown to inhibit cell proliferation in cancer models through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (Colon Cancer) | 10.5 | Induction of apoptosis |

| Compound B | MCF7 (Breast Cancer) | 15.2 | Inhibition of cell cycle progression |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzamide derivatives are often evaluated for their efficacy against bacterial strains, with some showing promising results.

Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways leading to therapeutic effects.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of the compound to evaluate their biological activities further. The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents in enhancing potency against targeted diseases.

Summary of Findings

- Anticancer Activity : Compounds similar to this benzamide have shown IC50 values in the low micromolar range against various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest effective inhibition against several pathogenic bacteria.

- Mechanistic Insights : Studies indicate that the compound may induce apoptosis in cancer cells and inhibit bacterial growth through disruption of cellular functions.

Q & A

Q. What are the common synthetic routes for synthesizing 2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core. Key steps include sulfonylation at the pyridazine C6 position, followed by coupling of the benzamide moiety via Buchwald-Hartwig or Ullmann-type cross-coupling reactions. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must be tightly controlled to avoid side products. Purification often requires column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the aromatic and methoxy substituents. High-Resolution Mass Spectrometry (HR-MS) confirms the molecular ion peak, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs with pyridazine sulfonyl groups exhibit inhibitory activity against kinases (e.g., Bcr-Abl, TrkA/B/C) and antimicrobial targets. In vitro assays often measure IC₅₀ values in kinase inhibition or bacterial growth assays. For example, pyridazine derivatives show IC₅₀ ranges of 0.1–10 µM in kinase inhibition studies .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of synthesis?

Optimizing solvent polarity (e.g., switching from DMF to THF) and using palladium catalysts with bulky ligands (e.g., XPhos) can improve coupling efficiency. Microwave-assisted synthesis has reduced reaction times from 24 hours to 2–4 hours while maintaining yields >70% .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from poor pharmacokinetic properties (e.g., low solubility). Researchers should:

- Perform ADME profiling to assess bioavailability.

- Use computational models (e.g., molecular dynamics) to predict metabolite interference.

- Validate targets via CRISPR knockout or siRNA silencing in cell lines .

Q. What strategies enhance the solubility of this compound without compromising target affinity?

Introducing hydrophilic groups (e.g., polyethylene glycol chains) at the benzamide para-position or formulating as a salt (e.g., hydrochloride) improves aqueous solubility. Structure-Activity Relationship (SAR) studies show that methoxy groups at C2/C3 are critical for binding; modifications here reduce activity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution of the pyridazine sulfonyl group and benzamide methoxy positions reveals:

- C6-SO₂CH₃ : Essential for kinase inhibition (IC₅₀ increases 10-fold if replaced).

- C2/C3-OCH₃ : Removal reduces binding by 50–80%.

- Phenyl ring substitution : Electron-withdrawing groups (e.g., -NO₂) enhance potency but reduce solubility .

Q. What experimental approaches validate hypothesized molecular targets?

- Computational : Docking studies (AutoDock Vina) and molecular dynamics simulations predict binding modes.

- Biochemical : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD values).

- Cellular : Phospho-specific antibodies in Western blotting confirm pathway modulation .

Q. How can stability issues in aqueous buffers be mitigated during bioassays?

Degradation via hydrolysis of the sulfonyl group is common. Strategies include:

- Using phosphate-buffered saline (PBS) at pH 7.4 instead of Tris buffers.

- Storing stock solutions in anhydrous DMSO at -80°C.

- Adding antioxidants (e.g., ascorbic acid) to assay media .

Q. What combinatorial approaches are promising for enhancing therapeutic efficacy?

Co-administration with kinase inhibitor adjuvants (e.g., imatinib) or P-glycoprotein inhibitors (e.g., verapamil) can overcome drug resistance. Synergistic effects are quantified via Chou-Talalay combination indices (CI <1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.